3,6-diphenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with phenyl groups attached at the 3 and 6 positions, and a phenylethyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the fusion with a pyridine ring. The phenyl groups are then introduced at the 3 and 6 positions through electrophilic aromatic substitution reactions. The phenylethyl group is attached to the nitrogen atom via nucleophilic substitution, and the carboxamide group is introduced through an amidation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Scientific Research Applications
3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
3,5-diphenyl-1H-pyrazole: This compound has a similar pyrazole structure but lacks the fused pyridine ring and the carboxamide group, resulting in different chemical and biological properties.
2-phenylethyl-1H-pyrazole: This compound has the phenylethyl group attached to the pyrazole ring but lacks the additional phenyl groups and the fused pyridine ring.
4-carboxamide-pyrazole derivatives: These compounds have the carboxamide group but may differ in the substitution pattern and the presence of additional functional groups.
The uniqueness of 3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22N4O |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
3,6-diphenyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H22N4O/c32-27(28-17-16-19-10-4-1-5-11-19)22-18-23(20-12-6-2-7-13-20)29-26-24(22)25(30-31-26)21-14-8-3-9-15-21/h1-15,18H,16-17H2,(H,28,32)(H,29,30,31) |
InChI Key |
AHQPUXUCWRPAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=NNC(=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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